molecular formula C15H14N2O2 B2669421 (E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide CAS No. 72323-43-4

(E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide

Cat. No. B2669421
CAS RN: 72323-43-4
M. Wt: 254.289
InChI Key: USNNCFCLTVHOOK-MHWRWJLKSA-N
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Description

“(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide” is a derivative of hydrazones . Hydrazones are a class of compounds in organic chemistry that have a wide range of biological properties and pharmaceutical activity, including antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activity .


Synthesis Analysis

The compound can be synthesized efficiently through a catalyst-free, one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This synthetic approach has several advantages, including mild reaction conditions, environmentally friendly nature, and the ability to provide a wide range of desired compounds in moderate to excellent yields .


Molecular Structure Analysis

The molecule has an E configuration around the central C=N double bond . It crystallizes in the triclinic system, with space group P-1 . The crystal structure is stabilized by C–H⋯S and N–H⋯S hydrogen bonds, which connect the molecules to form a three-dimensional network .


Chemical Reactions Analysis

The compound can be synthesized by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide . The resulting compound, C15H15N3S, was characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

The compound, C15H15N3S, was characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR . The molecule has an E configuration around the central C=N double bond .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The crystal structure of a similar compound, (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate, was analyzed, providing valuable insights into the structural properties of these types of compounds .

Synthesis of Transition Metal Complexes

(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide has been used in the synthesis of transition metal (II) complexes . These complexes were synthesized via reaction of important transition metals (Co, Cu, Zn, Ni) with a Schiff base, which was previously synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde .

Biological Evaluation

The synthesized transition metal (II) complexes were evaluated for their biological activities . The bioassay of these complexes showed that some of them exhibited better antimicrobial activity than the free ligand . Some complexes also showed good activity against most bacterial strains .

Antioxidant Activity

In addition to their antimicrobial properties, the transition metal (II) complexes also demonstrated antioxidant activity . Most of the metal complexes showed moderate to good antioxidant activity when compared with ascorbic acid .

Synthesis of Other Organic Compounds

(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide can be used in the synthesis of other organic compounds . For example, (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide was synthesized by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide .

Spectroscopic Characterization

The compound has been used in spectroscopic characterization studies . The resulting compound, C15H15N3S, was characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy .

Safety and Hazards

While specific safety and hazard information for “(E)-2-hydroxy-N’-(4-methylbenzylidene)benzohydrazide” is not available in the retrieved papers, it’s important to note that hydrazine-based compounds, which include hydrazones, pose significant health risks due to their toxicity .

properties

IUPAC Name

2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-8-12(9-7-11)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNNCFCLTVHOOK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide

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